

# Molecular weight and formula of 2-Bromo-1,1-dimethoxyethane

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## Compound of Interest

Compound Name: 2-Bromo-1,1-dimethoxyethane

Cat. No.: B145963

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An In-depth Technical Guide to **2-Bromo-1,1-dimethoxyethane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-1,1-dimethoxyethane** (CAS No: 7252-83-7), a versatile synthetic intermediate. It covers the molecule's fundamental properties, synthesis, reactivity, and applications, with a focus on its utility in organic synthesis and drug development.

## Molecular and Physicochemical Properties

**2-Bromo-1,1-dimethoxyethane**, also widely known as bromoacetaldehyde dimethyl acetal, is an organic compound featuring an ethane backbone substituted with a bromine atom and two methoxy groups on adjacent carbons.<sup>[1]</sup> Its chemical structure combines the reactivity of an alkyl halide with the protecting group functionality of an acetal.

## Chemical Identity

- IUPAC Name: **2-bromo-1,1-dimethoxyethane**<sup>[2]</sup>
- Synonyms: Bromoacetaldehyde dimethyl acetal, 1-Bromo-2,2-dimethoxyethane, 2,2-Dimethoxyethyl bromide<sup>[2][3]</sup>
- CAS Number: 7252-83-7<sup>[3][4][5]</sup>



- Molecular Formula: C<sub>4</sub>H<sub>9</sub>BrO<sub>2</sub> [3][4][5]
- Molecular Weight: 169.02 g/mol [2][3][4][5]
- SMILES: COC(CBr)OC [2]
- InChI Key: FUSFWUFSEJXMRQ-UHFFFAOYSA-N [2]

## Physicochemical Data

The key quantitative properties of **2-Bromo-1,1-dimethoxyethane** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Appearance	Clear, colorless to light yellow liquid	[1][4]
Density	1.43 g/mL at 25 °C	[6]
Boiling Point	148-150 °C	[6]
Flash Point	53 °C (127.4 °F)	
Refractive Index	n <sub>20</sub> /D 1.445	[6]
Water Solubility	Insoluble	[6]
Storage Temperature	2-8°C	[7]

## Reactivity and Synthetic Utility

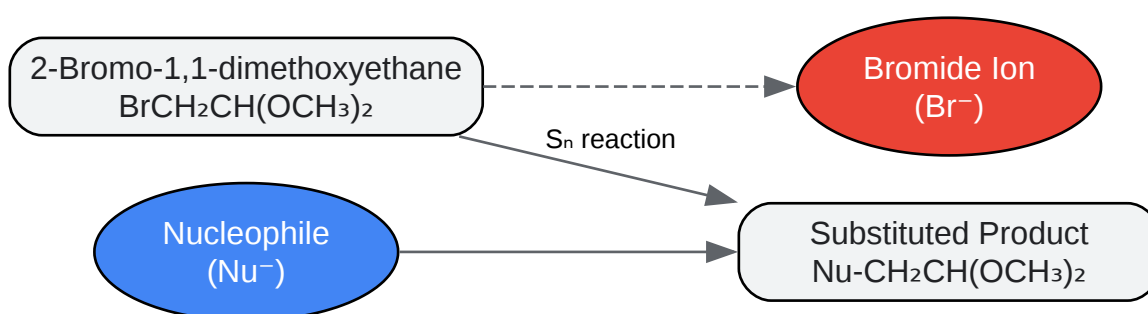
The synthetic utility of **2-Bromo-1,1-dimethoxyethane** is primarily dictated by the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making the molecule a valuable substrate for nucleophilic substitution reactions.[8] This reactivity allows for the introduction of the 1,1-dimethoxyethyl group into a wide range of molecules.[8]

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antibiotic Erythromycin and novel anti-influenza drugs.[9] It is also used to synthesize 2,3-O-acetals through reactions with 2,3-diols.[3]



## Nucleophilic Substitution Pathway

The primary reaction pathway for **2-Bromo-1,1-dimethoxyethane** is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. This reactivity is fundamental to its role as an alkylating agent.



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Caption: Generalized nucleophilic substitution reaction of **2-Bromo-1,1-dimethoxyethane**.

## Experimental Protocols

### Synthesis of 2-Bromo-1,1-dimethoxyethane via Bromination

This protocol describes a representative method for synthesizing **2-Bromo-1,1-dimethoxyethane** from acetaldehyde dimethyl acetal, a common industrial practice.<sup>[8]</sup>

Materials:

- Acetaldehyde dimethyl acetal
- Bromine
- Methanol (as solvent)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:



- **Reaction Setup:** A reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer is charged with acetaldehyde dimethyl acetal. The system is flushed with an inert gas.
- **Bromination:** Bromine is added dropwise to the stirred solution. To prevent over-bromination and the formation of di-brominated byproducts, the temperature should be carefully controlled, typically maintained below an optimal temperature range (e.g., 65-70°C).[8] A specific molar ratio of acetaldehyde dimethyl acetal to bromine (e.g., 1:1.2) may be used to control side reactions.[8]
- **Acetal Formation Catalyst:** The reaction is catalyzed by hydrogen bromide (HBr), which is generated in-situ as a byproduct of the initial bromination step.[8]
- **Reflux:** Following the addition of bromine, methanol is introduced, and the reaction mixture is heated to reflux (typically 65-70°C) for 2 to 4 hours to ensure the complete conversion to the dimethyl acetal.[8]
- **Work-up:** After cooling, the reaction mixture is typically washed with an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize the HBr, followed by washing with brine.
- **Purification:** The organic layer is separated, dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield pure **2-Bromo-1,1-dimethoxyethane**.

## Example Application: Synthesis of 2,3-O-acetal

This section outlines the use of **2-Bromo-1,1-dimethoxyethane** in a protection reaction, as cited in the literature.[3]

Materials:

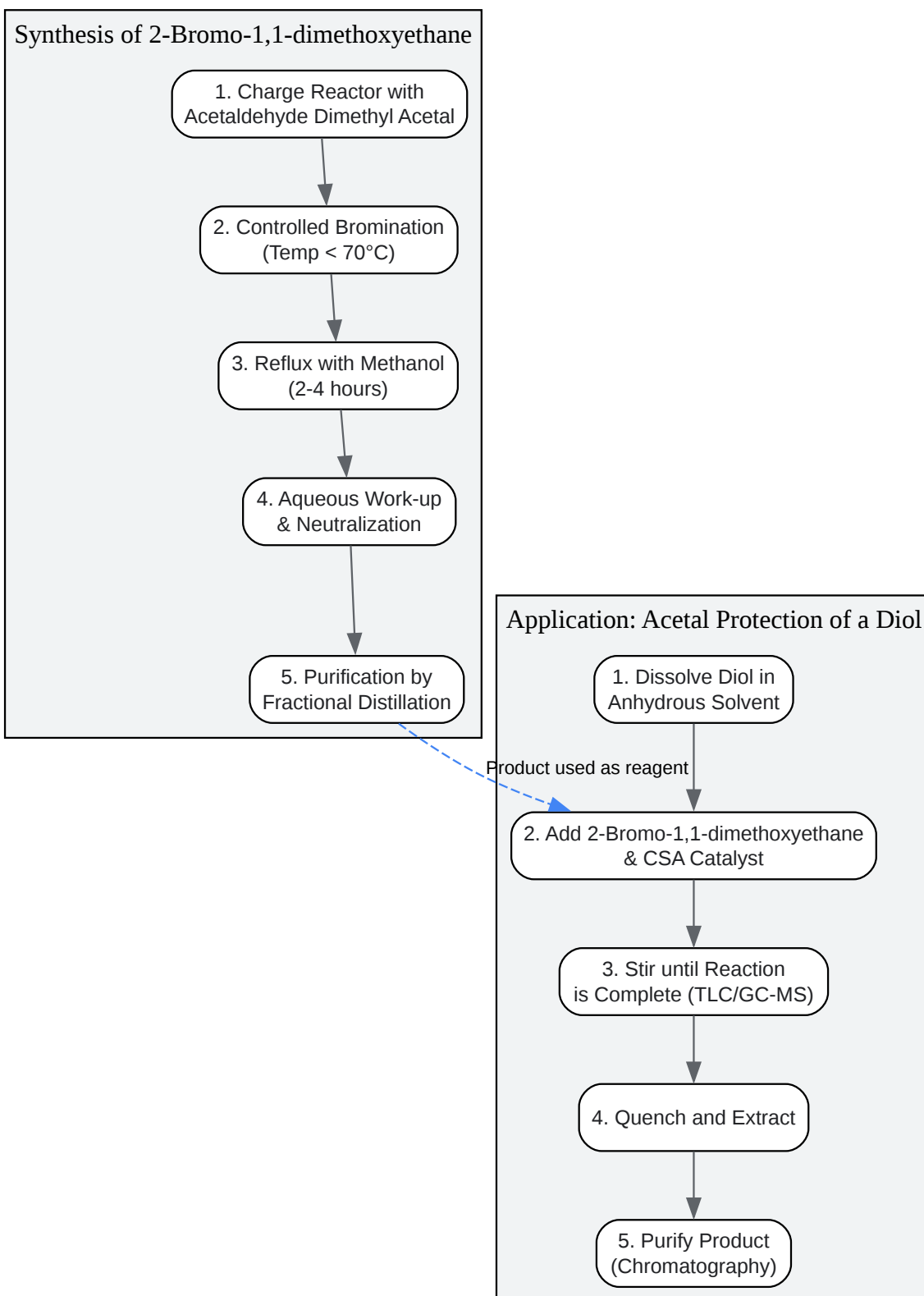
- **2-Bromo-1,1-dimethoxyethane**
- A suitable 2,3-diol
- 10-Camphorsulfonic acid (CSA) as a catalyst
- Anhydrous solvent (e.g., Dichloromethane or Toluene)



Procedure:

- **Reaction Setup:** The 2,3-diol is dissolved in the anhydrous solvent in a reaction flask under an inert atmosphere.
- **Addition of Reagents:** **2-Bromo-1,1-dimethoxyethane** and a catalytic amount of 10-camphorsulfonic acid are added to the solution.
- **Reaction:** The mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).
- **Work-up and Purification:** The reaction is quenched with a mild base. The organic phase is washed, dried, and concentrated. The resulting crude 2,3-O-acetal is then purified using standard laboratory techniques such as column chromatography.





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Caption: Workflow for the synthesis and subsequent use of **2-Bromo-1,1-dimethoxyethane**.



## Safety and Handling

**2-Bromo-1,1-dimethoxyethane** is classified as a hazardous substance and requires careful handling in a laboratory setting.

- Hazards: It is a flammable liquid and vapor (H226).[2][4] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Ingestion may cause gastrointestinal irritation, and inhalation of high concentrations can lead to CNS depression.[10]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Ground and bond containers when transferring material and use spark-proof tools.[10] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents and acids.[10][11] It should be stored in a refrigerator/flammables designated area.[10]

In case of exposure, immediately seek medical attention. For skin contact, flush with plenty of soap and water.[10] For eye contact, flush with water for at least 15 minutes.[10] If inhaled, move to fresh air.[10] If ingested, do NOT induce vomiting and get immediate medical aid.[10]

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